molecular formula C19H18N2O3S B2949726 (Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941917-27-7

(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2949726
CAS No.: 941917-27-7
M. Wt: 354.42
InChI Key: JLLLOSMSJMXMRH-VXPUYCOJSA-N
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Description

(Z)-Methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a Z-configuration imino linkage between a 3-phenylpropanoyl group and the benzo[d]thiazole core, with a methyl acetate substituent at the 3-position. Its synthesis likely involves condensation of a substituted benzo[d]thiazol-3(2H)-one precursor with methyl 2-bromoacetate under basic conditions, analogous to methods reported for related compounds .

Properties

IUPAC Name

methyl 2-[2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-24-18(23)13-21-15-9-5-6-10-16(15)25-19(21)20-17(22)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLLOSMSJMXMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O5SC_{19}H_{22}N_2O_5S, with a molecular weight of approximately 398.45 g/mol. The structure features a benzothiazole moiety linked to a phenylpropanoyl group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with a benzothiazole core exhibit diverse biological activities, including:

  • Anticancer Activity : Certain derivatives have shown cytotoxic effects against various cancer cell lines.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes like AChE, as evidenced by studies on related benzothiazole derivatives.
  • Induction of Apoptosis : It may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

1. Acetylcholinesterase Inhibition

A study synthesized a series of benzothiazole derivatives and evaluated their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential for Alzheimer's treatment . This suggests that this compound may possess similar inhibitory properties.

2. Anticancer Studies

In vitro assays have shown that related compounds exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), with growth inhibition values indicating effectiveness comparable to standard chemotherapeutics. For instance, a related compound showed a GI50 value of 3.18 µM against MCF-7 cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Acetylcholinesterase InhibitionIC50 = 2.7 µM
Anticancer ActivityGI50 = 3.18 µM (MCF-7 cells)
CytotoxicitySignificant inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their pharmacological or physicochemical properties are summarized below:

Compound Name / CAS Substituents Biological Activity / Physicochemical Data Reference
(Z)-Ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (338966-35-1) 4-Nitrobenzoyl group, ethyl ester No direct activity data; nitro group may enhance electrophilicity
Methyl 2-((Z)-3-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-((2,4-dichlorobenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate (2j) Di-halogenated benzothiazole, dichlorobenzoyl IC50 = 0.04 µM (ALR2 inhibition)
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) Phenyl group at C4, ethyl ester Melting point: N/A; synthesized in 74% yield
(Z)-Methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (865199-43-5) 2-Phenylacetyl, sulfamoyl group at C6 Antimicrobial potential inferred from sulfonamide moiety

Key Observations :

  • Halogenation : Halogen substituents (e.g., Cl in compound 2j) significantly enhance inhibitory activity against aldose reductase (ALR2), with IC50 values as low as 0.04 µM . The absence of halogens in the target compound suggests lower potency in this context.
  • Sulfamoyl vs. Ester Groups : Sulfamoyl-containing analogs (e.g., CAS 865199-43-5) are likely more water-soluble and may exhibit broader antimicrobial activity due to sulfonamide-like properties .
Pharmacological Activity Trends
  • Enzyme Inhibition: Methyl esters with halogenated benzothiazoles (e.g., 2j) show superior ALR2 inhibition compared to non-halogenated analogs .
  • Antimicrobial Activity : Sulfamoyl derivatives (e.g., CAS 865199-43-5) are hypothesized to target dihydropteroate synthase, akin to sulfonamide drugs .

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